Di(cefuroxime Ethyl) Ether

Übersicht

Beschreibung

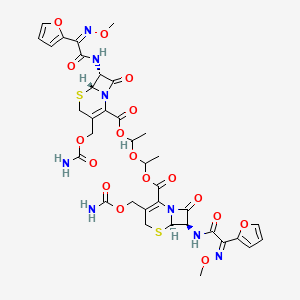

Di(cefuroxime Ethyl) Ether is a chemical compound with the molecular formula C36H38N8O17S2 and a molecular weight of 918.86 g/mol It is a derivative of cefuroxime, a second-generation cephalosporin antibiotic

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Di(cefuroxime Ethyl) Ether typically involves the reaction of cefuroxime with ethyl ether under specific conditions. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). This method is preferred due to its efficiency and high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions

Di(cefuroxime Ethyl) Ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Di(cefuroxime Ethyl) Ether has the molecular formula CHNOS and is classified as a cephalosporin antibiotic. Its structure allows it to be effective against a variety of bacterial infections by inhibiting cell wall synthesis in bacteria, similar to other beta-lactam antibiotics .

Scientific Research Applications

- Antibiotic Efficacy Studies

-

Formulation Development

- This compound has been incorporated into various drug delivery systems, including bioadhesive nanoparticles. These formulations enhance the retention of cefuroxime in targeted tissues, such as the middle ear, which is particularly beneficial for treating conditions like otitis media . The sustained release profile of these formulations maintains therapeutic levels of the antibiotic over extended periods, reducing the need for frequent dosing.

- Drug Interaction Studies

Case Study 1: Bioadhesive Nanoparticles for Otitis Media

A study evaluated the effectiveness of cefuroxime axetil-loaded bioadhesive nanoparticles in a mouse model of acute otitis media. The results demonstrated that these nanoparticles significantly prolonged the retention of cefuroxime in the middle ear compared to conventional formulations. The concentration remained above the minimum inhibitory concentration (MIC) for up to seven days post-administration, indicating a sustained therapeutic effect while minimizing systemic exposure and potential side effects .

Case Study 2: Enhanced Oral Bioavailability

Research involving various ester derivatives of cefuroxime, including this compound, showed improved oral bioavailability compared to standard cefuroxime formulations. In vivo tests indicated that these esters led to higher serum levels and urinary recovery rates, suggesting that modifications to the chemical structure can enhance absorption and therapeutic efficacy .

Comparative Analysis of Formulations

| Formulation Type | Retention Time | Efficacy Against Bacteria | Systemic Absorption |

|---|---|---|---|

| Conventional Cefuroxime | Short | Moderate | High |

| Bioadhesive Nanoparticles | Prolonged | High | Minimal |

| Ester Derivatives (e.g., this compound) | Moderate | High | Low |

Wirkmechanismus

The mechanism of action of Di(cefuroxime Ethyl) Ether is similar to that of cefuroxime. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis . This results in the disruption of cell wall formation, leading to bacterial cell death. The molecular targets include various PBPs, and the pathways involved are related to cell wall biosynthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cefuroxime: The parent compound of Di(cefuroxime Ethyl) Ether, known for its broad-spectrum antibiotic activity.

Cefuroxime Axetil: A prodrug of cefuroxime with improved oral bioavailability.

Cefuroxime Sodium: A sodium salt form of cefuroxime used for intravenous administration.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties compared to its parent compound and other derivatives. Its ether linkage provides different reactivity and stability, making it valuable for specific applications in research and industry .

Biologische Aktivität

Di(cefuroxime Ethyl) Ether is a derivative of the antibiotic cefuroxime, which belongs to the cephalosporin class of β-lactam antibiotics. This compound has garnered attention for its potential biological activities , particularly its antimicrobial properties . The following sections provide a detailed examination of its biological activity, including preparation methods, mechanisms of action, and relevant case studies.

Synthetic Routes

This compound is typically synthesized through the Williamson ether synthesis , where cefuroxime reacts with ethyl ether under controlled conditions. This method involves:

- Alkoxide Ion Formation : An alkoxide ion acts as a nucleophile.

- S_N2 Reaction : The nucleophile attacks a primary alkyl halide or tosylate.

Industrial Production

In industrial settings, large-scale synthesis is optimized for higher yields and purity. Techniques such as continuous flow reactors and automated systems are commonly employed to enhance efficiency.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, similar to its parent compound cefuroxime. It targets bacterial cell walls by binding to penicillin-binding proteins (PBPs) , thereby inhibiting cell wall synthesis. This mechanism leads to bacterial lysis and death.

Comparison with Related Compounds

| Compound | Mechanism of Action | Spectrum of Activity |

|---|---|---|

| This compound | Inhibits PBPs in bacterial cell wall synthesis | Broad-spectrum |

| Cefuroxime | Similar to this compound | Broad-spectrum |

| Cefuroxime Axetil | Prodrug form; converted to cefuroxime in the body | Broad-spectrum |

Case Studies and Research Findings

The mechanism by which this compound exerts its antimicrobial effects can be summarized as follows:

- Binding to PBPs : The compound binds to specific PBPs located within the bacterial cell wall.

- Inhibition of Cell Wall Synthesis : This binding inhibits the final stages of cell wall synthesis.

- Cell Lysis : Bacterial autolysins mediate lysis due to compromised structural integrity.

Eigenschaften

IUPAC Name |

1-[1-[(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl]oxyethoxy]ethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N8O17S2/c1-15(60-33(49)25-17(11-57-35(37)51)13-62-31-23(29(47)43(25)31)39-27(45)21(41-53-3)19-7-5-9-55-19)59-16(2)61-34(50)26-18(12-58-36(38)52)14-63-32-24(30(48)44(26)32)40-28(46)22(42-54-4)20-8-6-10-56-20/h5-10,15-16,23-24,31-32H,11-14H2,1-4H3,(H2,37,51)(H2,38,52)(H,39,45)(H,40,46)/b41-21-,42-22-/t15?,16?,23-,24-,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQZJSJRFYIIOK-IQJFPHHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N)OC(=O)C4=C(CSC5N4C(=O)C5NC(=O)C(=NOC)C6=CC=CO6)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CC=CO3)COC(=O)N)OC(OC(=O)C4=C(CS[C@H]5N4C(=O)[C@H]5NC(=O)/C(=N\OC)/C6=CC=CO6)COC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N8O17S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

918.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202925-10-7 | |

| Record name | Cefuroxime axetil dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1202925107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFUROXIME AXETIL DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQC6B7KF99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.